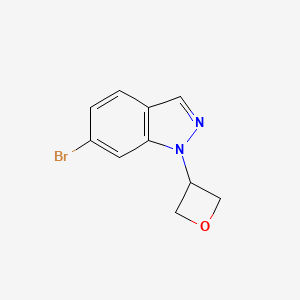
6-Bromo-1-(3-oxetanyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(3-oxetanyl)-1H-indazole: is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of a bromine atom and an oxetanyl group in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(3-oxetanyl)-1H-indazole typically involves the bromination of 1H-indazole followed by the introduction of the oxetanyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The oxetanyl group can be introduced through a nucleophilic substitution reaction using an appropriate oxetane derivative.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetanyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
- Oxidized derivatives of the oxetanyl group.
- Reduced forms of the compound with the bromine atom replaced.
- Substituted indazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: 6-Bromo-1-(3-oxetanyl)-1H-indazole is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(3-oxetanyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxetanyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the bromine and oxetanyl groups.
6-Bromo-1H-indazole: Similar structure but lacks the oxetanyl group.
1-(3-Oxetanyl)-1H-indazole: Similar structure but lacks the bromine atom.
Uniqueness: 6-Bromo-1-(3-oxetanyl)-1H-indazole is unique due to the presence of both the bromine atom and the oxetanyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromo-1-(oxetan-3-yl)indazole |
InChI |
InChI=1S/C10H9BrN2O/c11-8-2-1-7-4-12-13(10(7)3-8)9-5-14-6-9/h1-4,9H,5-6H2 |
InChI Key |
DJSYBYIADICVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C3=C(C=CC(=C3)Br)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















